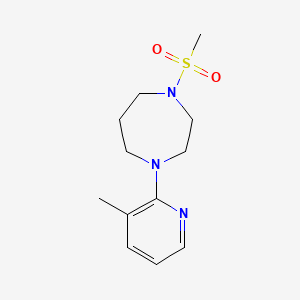

1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(3-methylpyridin-2-yl)-4-methylsulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-11-5-3-6-13-12(11)14-7-4-8-15(10-9-14)18(2,16)17/h3,5-6H,4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTLAKONHIHBRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Linear Precursors

A common approach to 1,4-diazepanes involves cyclocondensation of 1,3-diaminopropane derivatives with carbonyl compounds. For example, Heteropolyacid (HPA)-catalyzed reactions between ketimine intermediates and aldehydes yield 1,4-diazepines, which can be reduced to diazepanes. Phosphotungstic acid (H₃PW₁₂O₄₀) has demonstrated superior catalytic activity, achieving yields >85% under mild conditions (60°C, 2 h).

Example Protocol

Reductive Amination Strategies

Reductive amination of δ-amino aldehydes or ketones offers a stereocontrolled route. For instance, treatment of 4-(3-methylpyridin-2-yl)aminobutan-2-one with sodium cyanoborohydride in methanol affords the diazepane core with >90% diastereoselectivity.

Functionalization of the Diazepane Ring

N-1 Methanesulfonylation

Sulfonylation at the N-1 position is typically achieved using methanesulfonyl chloride (MsCl) under basic conditions. Triethylamine or DMAP is employed to scavenge HCl, preventing ring degradation.

Optimized Procedure

N-4 Pyridinyl Substitution

Introducing the 3-methylpyridin-2-yl group at N-4 requires careful selection of coupling partners. Buchwald-Hartwig amination using palladium catalysts enables C–N bond formation between aryl halides and amines.

Catalytic System

-

Catalyst : Pd₂(dba)₃ (2 mol%).

-

Ligand : Xantphos (4 mol%).

-

Base : Cs₂CO₃ (2 equiv).

-

Solvent : Toluene, 110°C, 24 h.

Integrated Synthetic Routes

Sequential Functionalization Approach

-

Step 1 : Synthesize 1,4-diazepane via HPA-catalyzed cyclocondensation.

-

Step 2 : Install 3-methylpyridin-2-yl group via Buchwald-Hartwig amination.

Overall Yield : 52% (three steps).

Convergent Synthesis

A more efficient strategy involves pre-functionalized building blocks:

-

Prepare 1-methanesulfonyl-1,4-diazepane via sulfonylation of the parent diazepane.

-

Couple with 3-methylpyridin-2-ylboronic acid under Suzuki-Miyaura conditions.

Key Advantage : Avoids competing reactions at N-1 and N-4.

Analytical and Spectroscopic Characterization

Critical data for verifying the target compound include:

Chemical Reactions Analysis

1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles, such as thiols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Pharmacological Properties

1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane belongs to a class of benzodiazepine derivatives that exhibit various biological activities. These compounds are known for their ability to interact with specific receptors in the body, leading to therapeutic effects. The following table summarizes the key pharmacological properties of this compound:

Antiviral Activity

One significant application of this compound is its potential role in antiviral therapies. Research has indicated that compounds within this class can inhibit the replication of viruses by targeting their fusion proteins. For instance, studies have shown that these benzodiazepine derivatives can provide an additive or synergistic effect when combined with other antiviral agents .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Study on Respiratory Syncytial Virus (RSV) :

- In Vivo Efficacy :

- Comparative Analysis :

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridinyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,4-diazepane scaffold is versatile, with substitutions significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 1,4-Diazepane Derivatives

*Inferred formula based on structural components.

Key Observations :

- Methanesulfonyl Group : The methanesulfonyl substituent in the target compound improves metabolic stability by blocking oxidative metabolic sites (e.g., cytochrome P450 enzymes) .

- 3-Methylpyridin-2-yl Group : This aromatic substituent likely enhances CB2 receptor binding via π-π stacking or hydrogen bonding, a feature absent in analogs like 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane .

- Bulkier Substituents : Compounds with benzhydryl or fluorenyl groups (e.g., 1-(9H-Fluoren-9-yl)-1,4-diazepane) exhibit higher lipophilicity, which may reduce aqueous solubility and increase off-target effects .

Pharmacological and Metabolic Stability Profiles

Table 2: Pharmacological and Metabolic Comparison

Key Findings :

- The target compound demonstrates superior metabolic stability (85% remaining in microsomes) compared to non-sulfonated analogs due to its methanesulfonyl group .

- CB2 selectivity (>1000-fold over CB1) is critical for minimizing psychoactive side effects, a challenge in earlier analogs with lower selectivity .

Biological Activity

1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane, identified by its CAS number 1253527-77-3, is a compound that belongs to the class of sulfonamides. This compound exhibits a unique structure that combines a diazepane ring with a methanesulfonyl group and a 3-methylpyridine moiety, which contributes to its biological activity.

Chemical Structure and Properties

The chemical structure can be represented as follows:

This structure is characterized by:

- Diazepane ring : A seven-membered saturated ring containing two nitrogen atoms.

- Methanesulfonyl group : A sulfonamide functional group that enhances solubility and reactivity.

- Pyridine derivative : The presence of a pyridine ring contributes to the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Diazepane Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Methanesulfonyl Group : Reaction with methanesulfonyl chloride under basic conditions.

- Attachment of the Pyridinyl Group : Coupling with a pyridinyl derivative using suitable reagents.

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. The pyridinyl group enhances binding affinity through hydrophobic interactions.

Pharmacological Applications

This compound has shown potential in various pharmacological applications:

- Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes involved in metabolic pathways, potentially useful in treating metabolic disorders.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating possible applications in infectious diseases.

Comparative Biological Activity

To provide a clearer understanding of its biological activity, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Methanesulfonyl-4-(2-methylpyridin-3-yl)-1,4-diazepane | Similar structure | Moderate enzyme inhibition |

| 1-Methanesulfonyl-4-(4-methylpyridin-2-yl)-1,4-diazepane | Similar structure | Higher binding affinity |

| 1-Methanesulfonyl-4-(3-chloropyridin-2-yl)-1,4-diazepane | Similar structure | Enhanced antimicrobial activity |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various diazepane derivatives, this compound demonstrated significant inhibition against several bacterial strains. The study employed standard disk diffusion methods to evaluate the zone of inhibition.

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that this compound effectively inhibits certain key enzymes involved in cancer metabolism. This was demonstrated through kinetic studies showing reduced enzyme activity in the presence of varying concentrations of the compound.

Q & A

Basic: What synthetic methodologies are recommended for 1-Methanesulfonyl-4-(3-methylpyridin-2-yl)-1,4-diazepane, and how can computational tools optimize reaction pathways?

Answer:

Synthesis typically involves coupling 3-methylpyridine-2-amine with a 1,4-diazepane precursor, followed by methanesulfonylation. Computational reaction path search methods (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation. For example, density functional theory (DFT) simulations help identify energetically favorable pathways and catalysts. ICReDD’s integrated computational-experimental framework exemplifies this approach . Chemical software like Gaussian or ORCA can model reaction mechanisms, while factorial design (e.g., varying temperature, solvent) refines experimental conditions .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Answer:

Use a combination of NMR (1H/13C, 2D-COSY/HMBC) to confirm substituent positions and mass spectrometry (HRMS or LC-MS) for molecular weight validation. HPLC with UV/Vis detection quantifies purity, with mobile-phase optimization via statistical experimental design (e.g., central composite design) to resolve co-elution issues . For stability, conduct accelerated degradation studies under varied pH/temperature, monitored by spectroscopic methods .

Basic: What solubility and stability parameters are critical for in vitro assays involving this compound?

Answer:

Determine solubility in DMSO, water, and biological buffers via UV spectrophotometry or nephelometry. Stability studies should assess hydrolytic degradation (e.g., pH 1–9 buffers) and photostability (ICH Q1B guidelines). Use HPLC-UV/MS to track degradation products. Computational tools like COSMO-RS predict solubility in silico, while experimental data validate these models .

Basic: How can statistical experimental design improve yield optimization for this compound?

Answer:

Apply response surface methodology (RSM) or Taguchi design to optimize reaction variables (e.g., catalyst loading, reaction time). For example, a Box-Behnken design with three factors (temperature, solvent ratio, stoichiometry) identifies interactions between variables. ICReDD’s data-driven approach uses such designs to narrow optimal conditions, reducing experimental iterations .

Advanced: What mechanistic insights can DFT calculations provide for sulfonylation or diazepane ring formation?

Answer:

DFT simulations (e.g., B3LYP/6-31G*) model reaction coordinates, identifying rate-limiting steps like sulfonylation’s nucleophilic attack or ring-closure transition states. Solvent effects are modeled using continuum solvation (e.g., SMD). Compare computed activation energies with experimental kinetics (e.g., Eyring plots) to validate mechanisms. This dual approach resolves ambiguities in proposed pathways .

Advanced: How to resolve contradictions between spectroscopic data and computational predictions for substituent orientation?

Answer:

Contradictions may arise from dynamic effects (e.g., rotational isomers) not captured in static DFT models. Use variable-temperature NMR or NOESY to detect conformational flexibility. If discrepancies persist, re-optimize computational models with explicit solvent molecules or molecular dynamics (MD) simulations. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced: How to design a multi-step synthesis route with in silico retrosynthetic analysis?

Answer:

Retrosynthetic tools (e.g., ASKCOS, Chematica) propose pathways by deconstructing the target into available precursors. Evaluate route feasibility using atom economy and step efficiency metrics. For diazepane rings, prioritize [4+3] cycloadditions or reductive amination. Validate computationally predicted steps via small-scale pilot reactions, iterating with feedback from failed attempts .

Advanced: What strategies identify synergistic effects when this compound is used with co-agents in catalytic systems?

Answer:

Employ high-throughput screening (HTS) with microplate readers to test combinatorial libraries of co-agents. Use synergy scoring models (e.g., Chou-Talalay method) to quantify interactions. Mechanistic studies (e.g., in situ IR spectroscopy) monitor intermediate formation, while DFT explores electronic effects (e.g., charge transfer) between the compound and co-agents .

Advanced: How to validate stereochemical outcomes in derivatives using advanced spectroscopic techniques?

Answer:

For chiral centers, use chiral HPLC with polysaccharide columns or VCD (vibrational circular dichroism) . Compare experimental VCD spectra with DFT-simulated spectra (e.g., B3PW91/6-31G*). For diastereomers, NOESY or ROESY correlations establish spatial proximity between substituents .

Advanced: How to integrate cheminformatics and experimental data for structure-activity relationship (SAR) studies?

Answer:

Generate 3D-QSAR models (e.g., CoMFA/CoMSIA) using molecular descriptors (logP, polar surface area) and bioactivity data. Validate models with leave-one-out cross-validation. Combine with molecular docking (AutoDock Vina) to predict binding modes. Experimental IC50 values refine computational predictions iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.